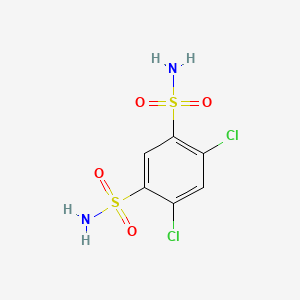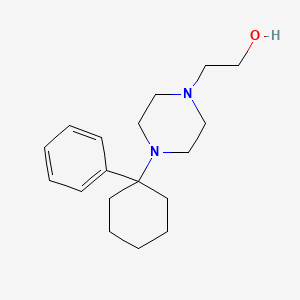![molecular formula C21H25ClO3 B14714892 (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone CAS No. 18190-30-2](/img/structure/B14714892.png)
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is a chemical compound known for its applications in various fields, particularly in the stabilization of polymers and as a UV absorber. It is a derivative of benzophenone, which is widely used in the production of sunscreens and other UV-protective products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone typically involves the reaction of 2,4-dihydroxybenzophenone with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone, and the mixture is heated to facilitate the reaction. After the reaction is complete, the product is purified through recrystallization using ethanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The raw materials, including 2,4-dihydroxybenzophenone, 1-bromooctane, and potassium carbonate, are used in specific ratios to ensure optimal yield. The reaction is conducted in large reactors with controlled temperature and pressure conditions. The final product is then purified and packaged for distribution .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone has several scientific research applications:
Chemistry: Used as a UV absorber in the stabilization of polymers, preventing degradation due to UV radiation.
Biology: Investigated for its potential protective effects against UV-induced damage in biological systems.
Medicine: Explored for its potential use in dermatological formulations to protect the skin from UV radiation.
Industry: Widely used in the production of plastics, coatings, and other materials that require UV protection.
Wirkmechanismus
The primary mechanism of action of (4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is its ability to absorb UV radiation. The compound absorbs UV light and dissipates the energy as heat, preventing the UV radiation from causing damage to the material or biological system it is protecting. The molecular targets include the polymer chains in plastics and the skin cells in dermatological applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-4-methoxybenzophenone: Another UV absorber used in sunscreens.
2-Hydroxy-4-methoxy-4’-methylbenzophenone: Used in the stabilization of polymers.
2-Hydroxy-4-octyloxybenzophenone: Similar structure with different substituents, used for UV protection.
Uniqueness
(4-Chlorophenyl)[2-hydroxy-4-(octyloxy)phenyl]methanone is unique due to its specific substituents, which provide a balance of hydrophobic and hydrophilic properties, enhancing its compatibility with various materials and its effectiveness as a UV absorber .
Eigenschaften
CAS-Nummer |
18190-30-2 |
|---|---|
Molekularformel |
C21H25ClO3 |
Molekulargewicht |
360.9 g/mol |
IUPAC-Name |
(4-chlorophenyl)-(2-hydroxy-4-octoxyphenyl)methanone |
InChI |
InChI=1S/C21H25ClO3/c1-2-3-4-5-6-7-14-25-18-12-13-19(20(23)15-18)21(24)16-8-10-17(22)11-9-16/h8-13,15,23H,2-7,14H2,1H3 |
InChI-Schlüssel |
QPMFTOIJWQTFGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{3-[(Dimethylamino)methyl]naphthalen-2-yl}(diphenyl)methanol](/img/structure/B14714810.png)





![2,2'-[Methylenebis(nitroazanediyl)]diacetic acid](/img/structure/B14714842.png)







